molecular formula C8H8N2O3 B2540021 3-Methyl-2-nitrobenzamide CAS No. 60310-07-8

3-Methyl-2-nitrobenzamide

Cat. No.: B2540021
CAS No.: 60310-07-8
M. Wt: 180.163
InChI Key: HTVJDAQMMNMEBZ-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrobenzamide is an organic compound with the molecular formula C8H8N2O3. It is a derivative of benzamide, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the second position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Mechanism of Action

The mode of action of benzamides can involve interactions with their targets that lead to changes in cellular processes. For example, some benzamides can inhibit specific enzymes, leading to alterations in biochemical pathways .

The pharmacokinetics of benzamides, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their chemical structure and the physiological characteristics of the individual. These factors can affect the bioavailability of the compound .

The result of the action of benzamides can vary widely, depending on their specific targets and the pathways they affect. They can have effects at the molecular and cellular levels .

The action of benzamides can be influenced by environmental factors such as pH and temperature, which can affect their stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-nitrobenzamide can be synthesized from 3-methyl-2-nitrobenzoic acid. The synthetic route involves the following steps:

    Formation of Acyl Chloride: 3-Methyl-2-nitrobenzoic acid is reacted with thionyl chloride to form 3-methyl-2-nitrobenzoyl chloride.

    Amidation: The acyl chloride is then reacted with ammonia or an amine in the presence of a base such as triethylamine in a solvent like tetrahydrofuran. The reaction mixture is cooled in an ice bath, and ethyl chloroformate is added dropwise. Gaseous ammonia is bubbled through the mixture until it is well saturated. The mixture is then allowed to warm to ambient temperature and stirred for a few hours.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or alcohols, bases like sodium hydroxide, solvents like dimethylformamide.

Major Products Formed

    Reduction: 3-Methyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitrobenzamide: Similar structure but with different substitution pattern.

    3-Methyl-4-nitrobenzamide: Nitro group at the fourth position instead of the second.

    Benzamide: Parent compound without methyl and nitro substitutions.

Uniqueness

3-Methyl-2-nitrobenzamide is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring creates a unique electronic environment that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-3-2-4-6(8(9)11)7(5)10(12)13/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVJDAQMMNMEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Oxalyl chloride (18.1 ml, 36.1 mmol, 1.25 eq., 2M in CH2Cl2) was added to a solution of 2-nitro-3-methyl-benzoic acid (5.237 g, 28.9 mmol, 1.0 eq.) in CH2Cl2 (57.8 ml, 0.5M) and dimethylformamide (0.14 ml, 0.25% of CH2Cl2) at 0° C. and stirred for 15 minutes. The reaction was then warmed to room temperature and stirred for 3 hours. Ammonia was bubbled through the reaction for 30 minutes. Water was then added. The product was filtered off ,and pumped on to provide the title A compound (3.81 g).
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18.1 mL
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5.237 g
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57.8 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Methyl 3-methyl-2-nitrobenzoate (10.02 g, 51.3 mmol) was added to a 7N solution of ammonia in methanol (50 mL) and the mixture was heated at 100° C. in a Fisher-Porter tube for 3 hours. The solution was then cooled, concentrated and triturated with dichloromethane to give the title compound of Step A as a white solid (1.4 g).
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